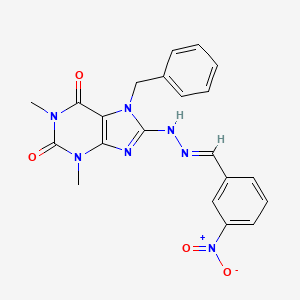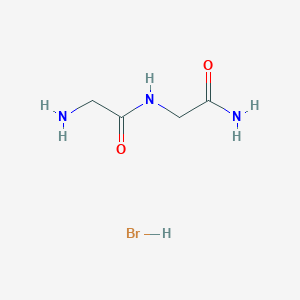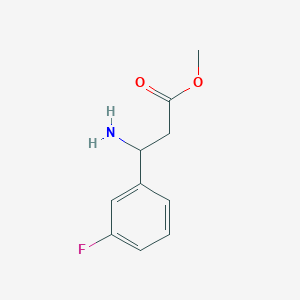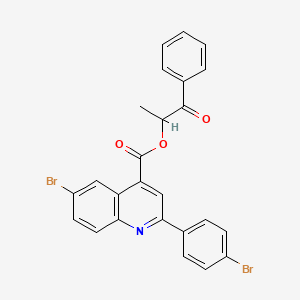![molecular formula C8H5BrN2O B12052095 3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo- CAS No. 1198277-83-6](/img/structure/B12052095.png)
3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo-: is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a brominated pyridine derivative, which undergoes cyclization with a suitable aldehyde under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Chemistry: In chemistry, 3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo- is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a versatile building block for constructing various bioactive molecules .
Biology: The compound has shown potential in biological studies, particularly in the development of inhibitors for specific enzymes and receptors. Its unique structure allows it to interact with biological targets effectively .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated as a lead compound for developing drugs targeting cancer, inflammation, and other diseases .
Industry: In the industrial sector, 3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo- is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in various synthetic pathways makes it valuable for large-scale production .
作用機序
The mechanism of action of 3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but lacking the bromine atom.
Pyrrolo[2,3-d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
Pyrrolo[3,4-b]pyridine: A structural isomer with different ring fusion.
Uniqueness: 3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo- is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules .
特性
CAS番号 |
1198277-83-6 |
|---|---|
分子式 |
C8H5BrN2O |
分子量 |
225.04 g/mol |
IUPAC名 |
4-bromo-3H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-5H |
InChIキー |
QJWUFFHQWVUITC-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=C1Br)C(C=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12052023.png)

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B12052033.png)
![N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12052034.png)





![2-[(fluorosulfonyl)oxy]-Benzaldehyde](/img/structure/B12052088.png)
![4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12052090.png)

